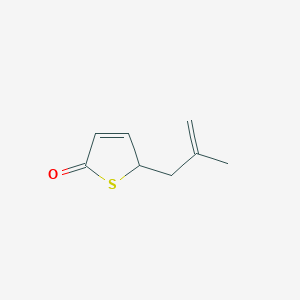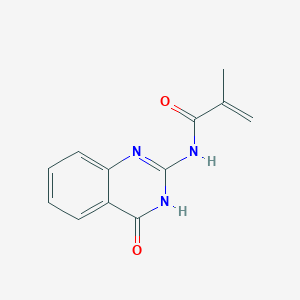![molecular formula C13H10Cl2N2O2 B14307122 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine CAS No. 112170-45-3](/img/structure/B14307122.png)
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a nitrophenylmethyl group at the 4 position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, aminopyridines, and other derivatives that retain the core pyridine structure .
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism by which 2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-methylnicotinonitrile
- 2,6-Dichloro-3-methylpyridine
- 2,6-Dichloro-4-methylpyridine
Uniqueness
2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine is unique due to the presence of the nitrophenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Eigenschaften
CAS-Nummer |
112170-45-3 |
|---|---|
Molekularformel |
C13H10Cl2N2O2 |
Molekulargewicht |
297.13 g/mol |
IUPAC-Name |
2,6-dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-6-11(17(18)19)4-2-9(8)7-10-3-5-12(14)16-13(10)15/h2-6H,7H2,1H3 |
InChI-Schlüssel |
UMUDXSLYEWABCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])CC2=C(N=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methoxyphenyl)methylidene]hydroxylamine;hydrochloride](/img/structure/B14307068.png)
phosphanium bromide](/img/structure/B14307084.png)









